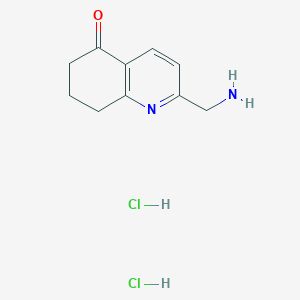
2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride
説明
“2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1443980-06-0 . It has a molecular weight of 175.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride” is 1S/C6H9N3O.ClH/c7-3-5(10)9-6(4-8)1-2-6;/h1-3,7H2,(H,9,10);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The compound’s InChI key is WOIWIWXVGMJDHJ-UHFFFAOYSA-N .科学的研究の応用
Material Science Applications
Chemists and material scientists may explore the use of 2-Amino-N-(1-cyanocyclopropyl)acetamide hydrochloride in engineering novel materials. Its distinct properties could contribute to improved thermal stability, mechanical strength, or unique optical properties of materials .
Analytical Chemistry
The compound’s well-defined structure and properties make it suitable for use as a standard or reference material in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-amino-N-(1-cyanocyclopropyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-3-5(10)9-6(4-8)1-2-6;/h1-3,7H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWIWXVGMJDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride | |
CAS RN |
1443980-06-0 | |
| Record name | Acetamide, 2-amino-N-(1-cyanocyclopropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B1377353.png)

![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B1377358.png)
![5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1377360.png)



![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)


